Hematin μ-Oxo Dimer Binding Affinity
In a systematic SAR analysis of 13 chloroquine analogues, the 6-chloro analogue of chloroquine (compound 11, structurally equivalent to 6-chloroquinolin-4-amine) showed no significant measurable interaction with hematin μ-oxo dimer by isothermal titration calorimetry (ITC), whereas the 7-chloro parent compound chloroquine exhibited a Kₐ of 4.0 × 10⁵ M⁻¹ [1]. The binding enthalpies for other active analogues ranged from 0.46 to 2.9 × 10⁵ M⁻¹, establishing that the 6-chloro regioisomer falls below the detection threshold of the assay while the 7-chloro configuration is essential for heme binding [1]. Molecular modeling corroborates that the out-of-plane π-electron density alignment required for cofacial π-π sandwich complex formation with hematin μ-oxo dimer is achievable only with 7-position electron-withdrawing substitution [1].
| Evidence Dimension | Hematin μ-oxo dimer binding affinity (Kₐ, M⁻¹) |
|---|---|
| Target Compound Data | No significant interaction measurable |
| Comparator Or Baseline | Chloroquine (7-chloro-4-aminoquinoline): 4.0 × 10⁵ M⁻¹; other active analogues: 0.46–2.9 × 10⁵ M⁻¹ |
| Quantified Difference | Complete loss of detectable binding (below assay threshold vs. 4.0 × 10⁵ M⁻¹) |
| Conditions | Isothermal titration calorimetry (ITC); hematin μ-oxo dimer in aqueous buffer; 13 CQ analogues tested in parallel |
Why This Matters
This evidence establishes 6-chloroquinolin-4-amine as the definitive negative control or mechanistic probe for assays requiring discrimination between heme-dependent and heme-independent 4-aminoquinoline activities, a role that 7-chloro analogues cannot fulfill.
- [1] Vippagunta SR, Dorn A, Matile H, et al. Structural specificity of chloroquine-hematin binding related to inhibition of hematin polymerization and parasite growth. Journal of Medicinal Chemistry. 1999;42(22):4630-4639. View Source
